![molecular formula C12H18SSi B14429685 Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane CAS No. 78905-13-2](/img/structure/B14429685.png)
Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane is an organosilicon compound with the molecular formula C12H18Si. This compound is characterized by the presence of a trimethylsilyl group attached to a prop-2-en-1-yl chain, which is further substituted with a phenylsulfanyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane typically involves the reaction of allyltrimethylsilane with phenylsulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding hydrocarbon.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the trimethylsilyl group into molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, making it useful in various chemical reactions. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of different products. The compound’s effects are mediated through its ability to participate in and facilitate specific chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyltrimethylsilane: Similar in structure but lacks the phenylsulfanyl group.
Trimethylsilylpropene: Similar in structure but lacks the phenylsulfanyl group.
Phenylsulfanylpropene: Similar in structure but lacks the trimethylsilyl group.
Uniqueness
Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane is unique due to the presence of both the trimethylsilyl and phenylsulfanyl groups. This combination imparts specific reactivity and stability to the compound, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
78905-13-2 |
|---|---|
Formule moléculaire |
C12H18SSi |
Poids moléculaire |
222.42 g/mol |
Nom IUPAC |
trimethyl(1-phenylsulfanylprop-2-enyl)silane |
InChI |
InChI=1S/C12H18SSi/c1-5-12(14(2,3)4)13-11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3 |
Clé InChI |
BZRRHRITBJXBPW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C=C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
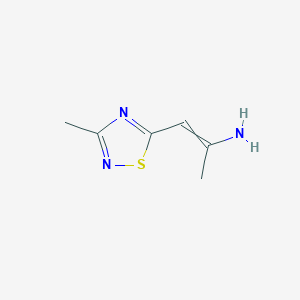

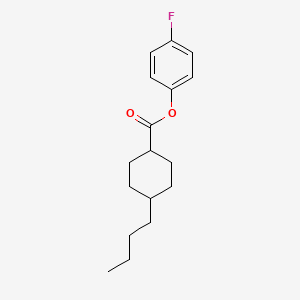

![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
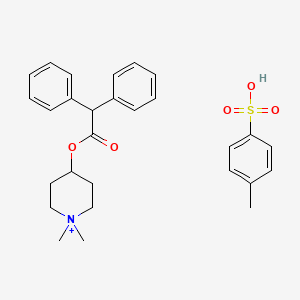
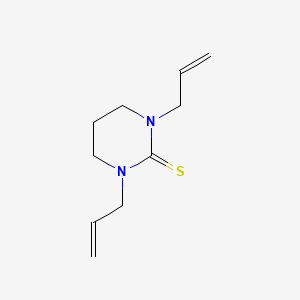
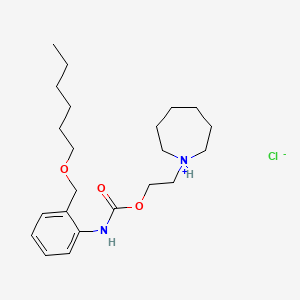

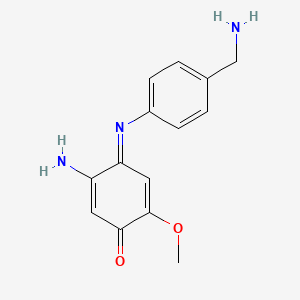
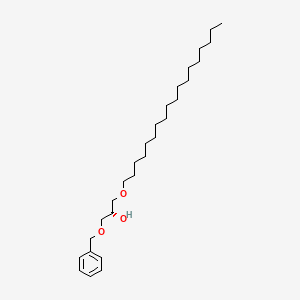
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)
